molecular formula C11H14BrNO2 B5861826 5-bromo-2-butoxybenzaldehyde oxime

5-bromo-2-butoxybenzaldehyde oxime

Cat. No.: B5861826
M. Wt: 272.14 g/mol
InChI Key: WLBXZPRDMVNZQN-MDWZMJQESA-N
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Description

5-Bromo-2-butoxybenzaldehyde oxime is a halogenated aromatic oxime derivative characterized by a bromine substituent at the 5-position of the benzene ring, a butoxy group (-OCH₂CH₂CH₂CH₃) at the 2-position, and an oxime (-CH=N-OH) functional group. For instance, 5-bromo-2-hydroxybenzaldehyde oxime (CID 135497889) has a molecular formula of C₇H₆BrNO₂ and adopts an (E)-configuration around the C=N bond, as indicated by the SMILES string and InChIKey in .

Properties

IUPAC Name

(NE)-N-[(5-bromo-2-butoxyphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-2-3-6-15-11-5-4-10(12)7-9(11)8-13-14/h4-5,7-8,14H,2-3,6H2,1H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBXZPRDMVNZQN-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)Br)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)Br)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-bromo-2-butoxybenzaldehyde oxime with structurally analogous oximes, emphasizing substituent effects:

Compound Name Substituents Molecular Formula Key Features References
This compound 5-Br, 2-OCH₂CH₂CH₂CH₃, oxime C₁₁H₁₄BrNO₂ Hypothesized higher lipophilicity due to butoxy group; no crystal data available. Inferred
5-Bromo-2-hydroxybenzaldehyde oxime 5-Br, 2-OH, oxime C₇H₆BrNO₂ (E)-configuration; hydrogen-bonded dimer via O–H⋯N interactions .
(E)-2-Bromobenzaldehyde oxime 2-Br, oxime C₇H₆BrNO Coplanar non-H atoms; forms hydrogen-bonded dimers (O–H⋯N) .
3-Bromobenzaldehyde oxime 3-Br, oxime C₇H₆BrNO Classified as harmful if swallowed (H302); skin/eye irritant (H315/H319) .
4-Methylpentan-2-one oxime Aliphatic oxime C₆H₁₃NO Acute toxicity (H302); used in antifouling paints .

Key Observations :

  • Substituent Position : Bromine at the 5-position (vs. 2- or 3-position in other analogs) influences electronic and steric properties. For example, 5-bromo-2-hydroxybenzaldehyde oxime exhibits stronger intramolecular hydrogen bonding compared to 3-bromobenzaldehyde oxime , which lacks ortho-substituent interactions .
  • Alkoxy vs. Hydroxy Groups: The butoxy group in the target compound likely increases solubility in non-polar solvents compared to hydroxylated analogs like 5-bromo-2-hydroxybenzaldehyde oxime, which forms hydrogen-bonded dimers .
  • Toxicity Profile : Brominated oximes generally exhibit moderate toxicity. For instance, 3-bromobenzaldehyde oxime is classified as harmful (H302) and irritant (H315/H319), similar to aliphatic oximes like 4-methylpentan-2-one oxime .

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